6-Chloro-2,3-dihydrobenzofuran
Overview
Description
6-Chloro-2,3-dihydrobenzofuran is a member of the benzofuran class of compounds, which are characterized by a six-membered ring structure containing three carbon and three oxygen atoms . It is a heterocyclic compound that has been used in various scientific research applications.
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofuran derivatives has been explored in various studies. For instance, a study published in Beni-Suef University Journal of Basic and Applied Sciences investigated the use of molecular docking and molecular dynamics, as well as ADMET studies, to explore 2,3-dihydrobenzofurans . Another study discussed the use of salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry for the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans .Molecular Structure Analysis
The molecular structure of 2,3-dihydrobenzofuran is characterized by a six-membered ring structure containing three carbon and three oxygen atoms. The IUPAC Standard InChI for 2,3-dihydrobenzofuran is InChI=1S/C8H8O/c1-2-4-8-7 (3-1)5-6-9-8/h1-4H,5-6H2 .Chemical Reactions Analysis
The chemical reactions of 2,3-dihydrobenzofuran derivatives have been studied in various contexts. For example, a study published in Beni-Suef University Journal of Basic and Applied Sciences used molecular docking and molecular dynamics to explore the interaction of 2,3-dihydrobenzofurans with six pathogens .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydrobenzofuran derivatives have been explored in various studies. For example, a study published in Beni-Suef University Journal of Basic and Applied Sciences used the online database “Molinspiration online server” to detect the physicochemical pharmacokinetics and drug likeness score of 2,3-dihydrobenzofuran drugs .Scientific Research Applications
Anti-Tumor Activity
6-Chloro-2,3-dihydrobenzofuran exhibits potent anti-tumor properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it interferes with tumor cell growth, induces apoptosis (programmed cell death), and inhibits angiogenesis (the formation of new blood vessels that feed tumors) .
Antibacterial Potential
The compound also demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. It may serve as a lead compound for developing novel antibiotics to combat bacterial infections .
Anti-Oxidative Effects
6-Chloro-2,3-dihydrobenzofuran acts as an antioxidant, protecting cells from oxidative stress. Its ability to scavenge free radicals makes it relevant in the context of neurodegenerative diseases and aging-related conditions .
Anti-Viral Properties
Researchers have explored its potential as an anti-viral agent. Although more studies are needed, initial findings indicate that it may inhibit certain viruses, including hepatitis C virus .
Synthetic Applications
Chemists have developed novel methods for constructing benzofuran rings, including those containing chlorine substitutions. These synthetic approaches enable the creation of complex benzofuran derivatives, which can be further explored for various applications .
Drug Prospects
Considering its diverse bioactivities, 6-Chloro-2,3-dihydrobenzofuran holds promise as a natural drug lead compound. Researchers continue to investigate its pharmacological potential, aiming to develop therapeutic agents for multifactorial diseases .
Safety and Hazards
The safety data sheet for 2,3-dihydrobenzofuran indicates that it is a combustible liquid and may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation and central nervous system depression . It is recommended to handle this compound with appropriate safety measures.
Future Directions
The future research directions for 2,3-dihydrobenzofuran derivatives include further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. There is also a need to collect the latest information in this promising area to pave the way for future research . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .
Mechanism of Action
Target of Action
6-Chloro-2,3-dihydrobenzofuran, a derivative of benzofuran, has been found to exhibit a wide range of biological and pharmacological applications Benzofuran derivatives have been known to interact with various biological targets, including enzymes, receptors, and proteins involved in critical biochemical pathways .
Mode of Action
Benzofuran derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
These compounds have been associated with antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Given the wide range of biological activities of benzofuran derivatives, it can be inferred that the compound may induce various molecular and cellular changes depending on the specific target and biological context .
properties
IUPAC Name |
6-chloro-2,3-dihydro-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTNBEQDTWECHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573028 | |
Record name | 6-Chloro-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-dihydrobenzofuran | |
CAS RN |
289058-21-5 | |
Record name | 6-Chloro-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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